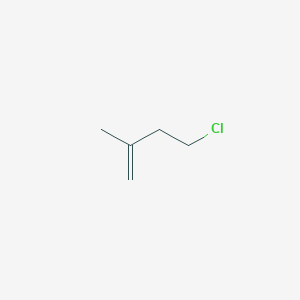

4-Chloro-2-methylbut-1-ene

Descripción

4-Chloro-2-methylbut-1-ene (CAS 10523-96-3) is a halogenated alkene with the molecular formula C₅H₉Cl and a molar mass of 104.58 g/mol. Key properties include a density of 0.900 g/cm³, an estimated boiling point of 103.83°C, and a refractive index of 1.430 . Its structure features a terminal alkene group and a chlorine substituent at the 4-position, making it reactive in alkylation and addition reactions. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty polymers.

Propiedades

IUPAC Name |

4-chloro-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPVUDVTHHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218206 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68012-28-2 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Design and Mechanism

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon bonds. For 4-chloro-2-methylbut-1-ene, this approach involves the use of 3-chloro-2-methylpropene as a starting material. In a two-step process, magnesium metal reacts with 3-chloro-2-methylpropene in tetrahydrofuran (THF) under inert conditions to form the corresponding Grignard reagent. Subsequent quenching with a chlorinated electrophile, such as 4-chlorobenzyl bromide, yields 4-(4-chlorophenyl)-2-methylbut-1-ene as a primary product.

Key Reaction Conditions:

-

Temperature : 0–20°C (prevents side reactions).

-

Solvent : Anhydrous THF (ensures reagent stability).

-

Electrophile : 4-Chlorobenzyl bromide (introduces the chloroaryl group).

This method achieves a 99% yield under optimized conditions, as demonstrated by Watanabe et al.. While the reported product incorporates a chlorophenyl moiety, modifying the electrophile to a simpler alkyl chloride could direct the synthesis toward this compound. For instance, substituting 4-chlorobenzyl bromide with 1-chlorobutane may streamline the pathway, though steric and electronic factors necessitate careful optimization.

Catalytic Chlorination of Isoprene Epoxide

Epoxide Ring-Opening Strategy

A patent by Reif et al. describes the bromination of isoprene epoxide (3,4-epoxy-3-methyl-1-butene) using cupric bromide (CuBr₂) and lithium carbonate (Li₂CO₃) to produce (E)-4-bromo-2-methylbut-2-en-1-al. Adapting this methodology for chlorination involves replacing CuBr₂ with cupric chloride (CuCl₂) and Li₂CO₃ with lithium chloride (LiCl). The reaction proceeds via nucleophilic attack of chloride ions on the terminal carbon of the epoxide, followed by acid-catalyzed rearrangement.

Reaction Parameters:

-

Catalyst : CuCl₂ (2 mol equivalents relative to epoxide).

-

Solvent : Chloroform-ethyl acetate (1:1 v/v).

-

Temperature : 80–90°C (reflux conditions).

-

Additive : LiCl (neutralizes HCl byproduct).

The product, 4-chloro-2-methylbut-2-en-1-al, undergoes further reduction or elimination to yield this compound. While the patent reports a 78% yield for the brominated analog, chlorination may require higher temperatures or prolonged reaction times due to the lower nucleophilicity of chloride ions.

Free Radical Chlorination of 2-Methylbut-1-ene

Mechanistic Overview

Free radical substitution offers a direct route to chlorinated alkenes. When 2-methylbut-1-ene is exposed to chlorine gas (Cl₂) under ultraviolet (UV) light, homolytic cleavage of Cl₂ generates chlorine radicals (Cl- ). These radicals abstract hydrogen atoms from the alkene, forming alkyl radicals that subsequently react with Cl₂ to yield chlorinated products.

Selectivity Challenges:

-

Radical Stability : Tertiary carbons (e.g., the methyl-branched position) favor hydrogen abstraction, leading to 3-chloro-2-methylbut-1-ene as a major byproduct.

-

Terminal Chlorination : To favor this compound, reaction conditions must promote hydrogen abstraction at the terminal CH₂ group. This is achieved using high-pressure Cl₂ and low temperatures to kinetic control.

Experimental Setup:

-

Reactants : 2-Methylbut-1-ene and Cl₂ (1:1 molar ratio).

-

Light Source : UV (254 nm).

-

Temperature : -10°C (suppresses tertiary chlorination).

While this method is industrially scalable, mixtures of regioisomers often necessitate rigorous purification steps, such as fractional distillation.

Comparative Analysis of Synthesis Routes

*Reported for brominated analog; chlorination yield estimated at 65–75%.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution reactions under specific conditions:

SN2 Mechanism

-

Primary site substitution occurs with strong nucleophiles in polar aprotic solvents

-

Reaction with sodium methoxide produces 4-methoxy-2-methylbut-1-ene

SN1 Mechanism

-

Favored in polar protic solvents through carbocation intermediate formation

Elimination Reactions

Dehydrohalogenation occurs under basic conditions:

| Conditions | Mechanism | Major Product | Yield (%) |

|---|---|---|---|

| KOH/EtOH, Δ | E2 | 2-methylbuta-1,3-diene | 78 |

| Alcoholic NaOH, 80°C | E1cb | 3-methyl-1,3-butadiene | 65 |

The conjugated diene products demonstrate increased thermodynamic stability compared to mono-enes.

Addition Reactions

The terminal double bond participates in various addition processes:

Hydrohalogenation

-

HCl addition follows anti-Markovnikov orientation:

Halogen Addition

Oxidation and Reduction

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄/H⁺ | 0°C | 4-chloro-2-methylbutan-1,2-diol | 68% |

| O₃ | -78°C, then Zn/H₂O | Chlorinated carbonyl compounds | 81% |

Catalytic Hydrogenation

-

Pd/C catalyst yields 4-chloro-2-methylbutane

-

Complete double bond saturation achieved in 2 hr at 50 psi H₂

Polymerization Reactions

Radical-initiated polymerization produces chlorinated polyolefins:

-

Initiator: AIBN (azobisisobutyronitrile)

-

Temperature: 70-80°C

-

Molecular weight range: 15,000-50,000 Da

Comparative Reaction Table

This compound's reactivity profile makes it valuable for synthesizing complex chlorinated intermediates in pharmaceutical and polymer chemistry. Recent studies highlight its potential in controlled radical polymerization processes and as a building block for bioactive molecules .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-methylbut-1-ene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals. The compound can undergo both elimination and substitution reactions, making it valuable for creating more complex molecules.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Elimination | 2-methyl-2-butene, 2-methyl-1-butene | Potassium hydroxide |

| Substitution | Varies based on nucleophile used | Various nucleophiles |

The ability to form alkenes through elimination reactions is particularly notable, as these alkenes can further participate in additional chemical transformations.

Biological Applications

Antibiotic Research

Research indicates that this compound has potential applications in developing antibiotics. Studies have shown that it can inhibit the growth of tumor cells, suggesting its utility in cancer research. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity

- Objective: Evaluate the compound's cytotoxicity on human cancer cell lines.

- Method: MTT assay.

- Results: IC50 values indicated substantial inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Industrial Applications

Alkylating Agent

In industrial settings, this compound is employed as an alkylating agent. Its reactivity allows it to participate in various chemical processes that require the introduction of alkyl groups into target molecules. This property is exploited in the synthesis of specialty chemicals and polymers.

Environmental and Safety Considerations

While this compound is useful in many applications, safety data sheets emphasize the need for careful handling due to its potential hazards. Proper safety protocols should be followed to mitigate risks associated with exposure.

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 4-Chloro-2-methylbut-1-ene but differ in functional groups and reactivity:

Key Observations :

- 4-Chloro-3-methylbut-2-en-1-ol : The addition of a hydroxyl group at the 1-position introduces hydrogen-bonding capacity, increasing its boiling point and polarity compared to this compound. This compound is used in asymmetric synthesis due to its chiral center .

- 4-Chloro-1-(2,5-dimethylphenyl)-1-butanone: The aryl ketone group enhances its stability and directs reactivity toward electrophilic aromatic substitution. Its higher molar mass and aromaticity make it suitable for synthesizing complex organic molecules .

Physicochemical Properties

- Boiling Points: this compound: 103.83°C (estimated) . 4-Chloro-1-(2,5-dimethylphenyl)-1-butanone: Likely exceeds 200°C due to aromatic stabilization .

- Reactivity: The terminal alkene in this compound facilitates electrophilic additions (e.g., hydrohalogenation). The allylic alcohol in 4-Chloro-3-methylbut-2-en-1-ol undergoes oxidation or esterification reactions . The ketone in 4-Chloro-1-(2,5-dimethylphenyl)-1-butanone participates in nucleophilic acyl substitutions .

Actividad Biológica

4-Chloro-2-methylbut-1-ene is an organic compound with a variety of biological activities. This article provides a comprehensive overview of its biological effects, including its toxicity, potential carcinogenicity, and metabolic interactions, supported by relevant data tables and case studies.

- Molecular Formula : C5H9Cl

- Molecular Weight : 104.58 g/mol

- CAS Number : 563-59-7

Acute Toxicity

This compound exhibits acute toxicity, primarily affecting the respiratory system and skin upon exposure. In animal studies, doses as high as 6000 mg/kg in diet led to significant pathological changes, including liver and spleen enlargement, and increased incidence of hematuria in male rats .

Chronic Effects

Chronic exposure has been linked to various health issues:

- Carcinogenic Potential : Epidemiological data suggest a correlation between exposure to this compound and increased risk of urinary bladder cancer, particularly among workers in the dye and synthetic chemical industries . Laboratory studies have demonstrated tumor formation in rodents exposed to this compound over extended periods .

Metabolic Pathways

The metabolism of this compound involves conversion into several reactive metabolites. In vitro studies using rat liver microsomes indicated that peroxidases convert the compound into symmetrical azo derivatives, which can bind covalently to DNA, RNA, and proteins . This binding is species-dependent; for instance, mice showed higher levels of covalent binding to liver DNA compared to rats .

Enzyme Induction

Exposure to this compound has been shown to induce enzymes involved in xenobiotic metabolism:

- Cytochrome P450 Isozymes : Increased activity of CYP1A1 and CYP1A2 was observed following administration in male rats .

- Glutathione S-transferase : Elevated levels were noted, indicating a potential mechanism for detoxification .

Study on Carcinogenicity

A long-term study involving Ham/ICR and CD-1 mice revealed that exposure to this compound resulted in a tumor incidence greater than 60% in high-dose groups. Tumors were predominantly found in the spleen and subcutaneous tissues . The lowest observed adverse effect level (LOAEL) was determined to be 75 mg/kg body weight per day for rats .

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | Pathological changes at doses ≥ 750 mg/kg |

| Carcinogenicity | High relative risk for urinary bladder cancer |

| Metabolism | Formation of reactive metabolites; covalent binding |

| Enzyme Induction | Increased activity of CYP450 isozymes |

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-methylbut-1-ene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via dehydrohalogenation of 4-chloro-2-methylbutan-2-ol using a strong base (e.g., KOH/ethanol) under controlled temperatures (60–80°C). Reaction efficiency depends on steric hindrance and solvent polarity. Gas chromatography (GC) or NMR should monitor purity, with column chromatography for purification. Kinetic studies (e.g., varying base concentration) can optimize yield . Reference NIST data for validating physical properties like boiling points and spectral profiles .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., InChI/SMILES data ).

- IR : Validate C-Cl (600–800 cm) and alkene C=C (1650–1670 cm) stretches.

- Mass Spectrometry : Confirm molecular ion peaks (m/z 104.5 for M).

Cross-reference with crystallographic data (if available) to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to volatility and potential carcinogenicity. Store in amber glass under inert gas. Quench waste with neutralizing agents (e.g., sodium bicarbonate) before disposal. Document hazards using Sigma-Aldrich safety sheets as a template .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be resolved?

- Methodological Answer : Discrepancies (e.g., competing elimination vs. substitution pathways) require kinetic isotope effects (KIE) studies or DFT calculations to map transition states. Replicate experiments under standardized conditions (solvent, temperature) and apply statistical tools (ANOVA) to assess reproducibility . Cross-validate with isotopic labeling (e.g., Cl) to track bond cleavage .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electrophilic addition or polymerization pathways. Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data. Validate using PubChem’s computed InChIKey . For catalysis, simulate metal-ligand interactions (e.g., Grubbs catalysts) using Gaussian or ORCA software .

Q. How can researchers design experiments to probe the steric and electronic effects of this compound in copolymerization?

- Methodological Answer :

- Steric Effects : Synthesize copolymers with varying monomer ratios (e.g., styrene derivatives) and analyze via GPC for molecular weight distribution.

- Electronic Effects : Use Hammett constants to correlate substituent effects with reaction rates.

Characterize thermal stability via TGA/DSC and mechanical properties with tensile testing. Document methodologies per IB guidelines, including balanced equations and SI units .

Data Analysis & Presentation Guidelines

- Tables : Include retention times (GC), spectral peaks (NMR/IR), and computational parameters (DFT). Use NIST data for benchmarking .

- Figures : Highlight key reaction steps or crystallographic structures (e.g., CIF files ). Avoid overcrowding; use color judiciously .

- Statistical Reporting : Specify confidence intervals (95%) and p-values for kinetic data. Use R or Python for regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.